4-Ethylthiophenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

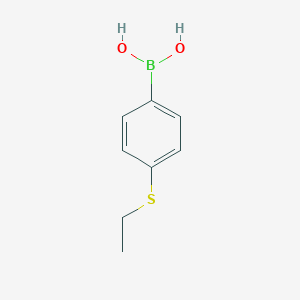

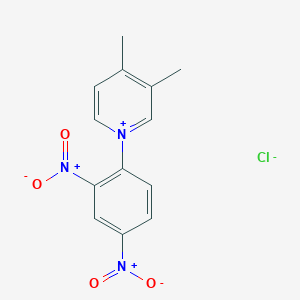

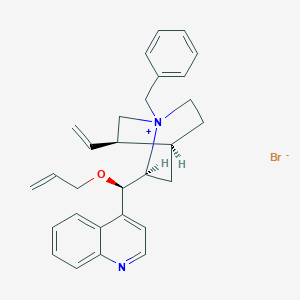

4-Ethylthiophenylboronic acid (4-ETPB) is an organic compound that belongs to the boronic acid family. Its molecular formula is C6H9BOS and its molecular weight is 146.05 g/mol. It is an important chemical compound used in the synthesis of new molecules and materials. 4-ETPB is also used in various scientific research applications, such as drug design and development, biochemistry, and medicinal chemistry.

Applications De Recherche Scientifique

Materials Science and Electronics

Phenylboronic acid derivatives have been incorporated into polymeric materials for advanced applications, including glucose sensing and organic electronics. For instance, poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives, functionalized with phenylboronic acid groups, have demonstrated utility in enzyme-free glucose sensing under physiological conditions, highlighting their potential in medical diagnostics and wearable sensors (Bao et al., 2021). These materials offer a blend of electrical conductivity, stability, and selectivity necessary for biosensing applications. Additionally, the synthesis and application of PEDOT and its derivatives reveal their significance in antistatic treatments, electrodes for solid electrolyte capacitors, and other fields, underscoring the versatility of these materials in conducting polymer science (Shao-shuai, 2006).

Supramolecular Chemistry

Boronic acids, including phenylboronic acid derivatives, play a crucial role in supramolecular chemistry, forming complexes with various molecules through reversible covalent bonds. This property has been exploited in the design and synthesis of supramolecular assemblies, contributing to the understanding of molecular interactions and the development of novel materials (Pedireddi & Seethalekshmi, 2004).

Biosensing and Bioapplications

Phenylboronic acid-functionalized materials have found extensive use in biosensing, particularly for the detection of biomolecules like glucose and sialic acid. For example, nanostructured phenylboronic acid-grafted PEDOT platforms have shown enhanced glucose sensitivity, suitable for fast and sensitive glucose monitoring (Huang et al., 2018). Furthermore, the development of biosensors capable of specific recognition of sialic acid, a cancer biomarker, using PEDOT bearing pyridylboronic acid groups, exemplifies the potential of these materials in cancer diagnostics and the broader field of medical technology (Hai et al., 2019).

Mécanisme D'action

Target of Action

4-Ethylthiophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound in this reaction is the palladium catalyst, which facilitates the bond formation .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with the palladium catalyst in a process known as transmetalation . In this process, the boron atom in the boronic acid transfers its organic group (in this case, the 4-ethylthiophenyl group) to the palladium catalyst . This results in the formation of a new carbon-carbon bond .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the construction of complex organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of this compound in the Suzuki-Miyaura cross-coupling reaction is influenced by various environmental factors. For instance, the reaction typically requires a base and is often performed in polar solvents . The reaction is also sensitive to oxygen and moisture, and thus is usually carried out under an inert atmosphere . The stability of this compound can be affected by storage conditions, with recommended storage in an inert atmosphere at 2-8°C .

Orientations Futures

Boronic acids, including 4-Ethylthiophenylboronic acid, have potential for further study in medicinal chemistry. They have shown promise in various applications, such as anticancer, antibacterial, and antiviral agents, and as sensors or delivery systems . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, potentially improving existing activities .

Propriétés

IUPAC Name |

(4-ethylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,10-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUASBOUSAMURX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370244 |

Source

|

| Record name | 4-Ethylthiophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145349-76-4 |

Source

|

| Record name | 4-Ethylthiophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate](/img/structure/B131100.png)

![[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate](/img/structure/B131101.png)

![S-[2-(N7-Guanyl)ethyl]glutathione](/img/structure/B131103.png)

![2-Methyl-3H-cyclopenta[a]naphthalene](/img/structure/B131108.png)

![4,4'-Oxybis[p-(phenylsulfonylaniline)]](/img/structure/B131118.png)

![(E,3R,5S)-7-[(7S)-2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B131135.png)